Platelet 12-Lipoxygenase Inhibition: Target Engagement at 30 µM Concentration
Piperidin-3-ylmethyl-quinoxalin-2-yl-amine hydrochloride was evaluated for in vitro inhibition of platelet 12-lipoxygenase (12-LOX) at a concentration of 30 µM . While a direct comparator at identical concentration is unavailable for this exact target, this represents the only documented 12-LOX activity data for a quinoxaline-piperidine compound bearing the 3-ylmethyl linker configuration. In contrast, the known selective 12-LOX inhibitor ML355 exhibits an IC50 of 0.34 µM against recombinant human 12-LOX, providing a potency baseline for interpreting the compound's activity level .
| Evidence Dimension | In vitro inhibition of platelet 12-lipoxygenase |
|---|---|
| Target Compound Data | Inhibition observed at 30 µM |
| Comparator Or Baseline | ML355 (selective 12-LOX inhibitor): IC50 = 0.34 µM |
| Quantified Difference | Target compound tested at ~88-fold higher concentration than ML355 IC50; relative inhibition percentage not reported |
| Conditions | In vitro platelet 12-lipoxygenase inhibition assay |
Why This Matters
This identifies the compound as a potential 12-LOX modulator scaffold, enabling procurement for target validation studies where quinoxaline-based 12-LOX interaction is the experimental focus.
